2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a halogenated phenol derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the stabilization of mutant proteins through halogen bonding interactions. The presence of iodine atoms in the structure enhances its binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of iodine atoms at the 2 and 4 positions of the phenol ring.
Piperidine Derivatization: Attachment of the pyridin-3-ylpiperidin-1-ylmethyl group to the phenol ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the pyridine ring to a piperidine derivative.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several applications in scientific research:
Medicinal Chemistry: Used in the design of drugs targeting mutant proteins, particularly in cancer therapy.
Biological Studies: Investigated for its ability to stabilize protein structures through halogen bonding.
Chemical Biology: Utilized in the study of protein-ligand interactions and the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its ability to form halogen bonds with target proteins. The iodine atoms in the compound interact with electron-rich regions of the protein, stabilizing its structure. This interaction can enhance the binding affinity and specificity of the compound to its molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodo-6-[(methyl(1-methyl-piperidin-4-yl)amino)methyl]phenol: Another halogenated phenol derivative with similar binding properties.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a different core structure but similar functional groups.
Uniqueness
2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is
Properties
IUPAC Name |
2,4-diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18I2N2O/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12/h3-4,6,8-10,16,22H,1-2,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIRZWIKDTASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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